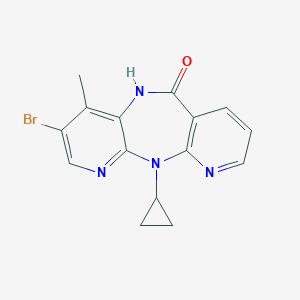

3-Bromo Nevirapine

概要

説明

3-Bromo Nevirapine is an intermediate in the preparation of Nevirapine metabolites . It has a molecular weight of 345.19 and a molecular formula of C15H13BrN4O .

Molecular Structure Analysis

The molecular structure of Nevirapine, which 3-Bromo Nevirapine is derived from, has been analyzed using Fourier Transform Infrared (FTIR) spectroscopy, and X-ray crystal structure . The optimized molecular geometry, bond orders, natural bond order analysis, and harmonic vibrational wavenumbers of Nevirapine were calculated by restricted Hartree-Fock and density functional B3LYP methods .Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo Nevirapine are not available, it’s worth noting that the use of cyclic voltammetry (CV) can measure coupled chemical reactions, enabling analysis of the conversion of the reaction as a function of time .科学的研究の応用

Antiretroviral Therapy for HIV

3-Bromo Nevirapine is a derivative used in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) crucial for HIV treatment. It’s part of combination therapies recommended by the World Health Organization for first-line treatment of HIV-infected adults . The compound’s role in enhancing the efficacy and reducing the resistance of HIV medications is a significant area of research.

Drug Delivery Systems

Research into liposomal nanodelivery systems for antiretroviral drugs like Nevirapine has shown promise. 3-Bromo Nevirapine could be used to improve targeted delivery of these drugs, potentially reducing systemic side effects and improving patient outcomes .

Pharmaceutical Synthesis

3-Bromo Nevirapine serves as an intermediate in the synthesis of various Nevirapine metabolites. Its role in the preparation of these metabolites is vital for developing more effective and less toxic HIV medications .

Biochemical Research

Innovations in biochemistry have leveraged compounds like 3-Bromo Nevirapine for the continuous synthesis of nicotinonitrile precursors, which are key in creating more cost-effective production methods for antiretroviral drugs .

Antiviral Drug Design

The compound is used in the design of Schiff bases with antiviral properties. These bases have shown potential in managing viral infections, including HIV, and 3-Bromo Nevirapine’s role in this context is a subject of ongoing research .

Advancements in Antiretroviral Therapy

3-Bromo Nevirapine is part of the latest advancements in antiretroviral therapy, contributing to the development of new drugs that act on unexploited antiviral targets. Its use in long-acting therapies and novel drug candidates is a cutting-edge field of study .

作用機序

Target of Action

3-Bromo Nevirapine is a derivative of Nevirapine, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used as part of a management regimen for HIV-1 virus infection . The primary target of Nevirapine is the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme is essential for viral replication as it is responsible for the conversion of viral RNA genome into DNA .

Mode of Action

Nevirapine binds directly to reverse transcriptase (RT) and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme’s catalytic site . This disruption inhibits the function of the reverse transcriptase, thereby blocking the replication of the virus .

Biochemical Pathways

The biochemical pathway affected by Nevirapine is the viral replication process of HIV-1. By inhibiting the reverse transcriptase enzyme, Nevirapine prevents the conversion of viral RNA into DNA, a critical step in the replication of the virus . This results in a decrease in viral load and an increase in CD4 cell counts, improving the immune response against the virus .

Pharmacokinetics

Nevirapine is characterized by rapid absorption and distribution, followed by prolonged elimination . The primary route of Nevirapine elimination is through metabolism by the cytochrome P450 enzyme system .

Result of Action

The inhibition of the reverse transcriptase enzyme by Nevirapine results in a decrease in viral load and an increase in CD4 cell counts . This improves the immune response against the virus and slows the progression of HIV-1 infection .

Action Environment

The efficacy and stability of Nevirapine can be influenced by various environmental factors. For instance, the emergence of resistant viral strains can reduce the effectiveness of Nevirapine . Additionally, NNRTIs usually suffer from low aqueous solubility , which can affect the bioavailability of the drug. Novel bicyclic nnrtis derived from nevirapine, such as 3-bromo nevirapine, are being designed and prepared to improve these physicochemical properties .

Safety and Hazards

将来の方向性

Nevirapine-based regimens may be considered for first-line treatment of HIV-infected adults, due to their comparable efficacy to the other currently recommended initial antiretroviral therapies . Furthermore, 3-bromo-isoxazoline derivatives, which include 3-Bromo Nevirapine, have shown potential in inhibiting GAPDH enzyme in PDAC cells, triggering autophagy and apoptotic cell death .

特性

IUPAC Name |

6-bromo-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4O/c1-8-11(16)7-18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKLVNOONYNOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1Br)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443572 | |

| Record name | 3-Bromo Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo Nevirapine | |

CAS RN |

284686-21-1 | |

| Record name | 3-Bromo Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

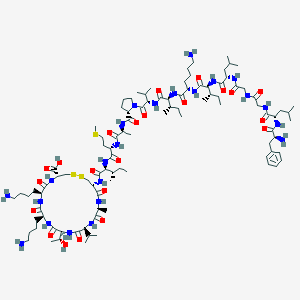

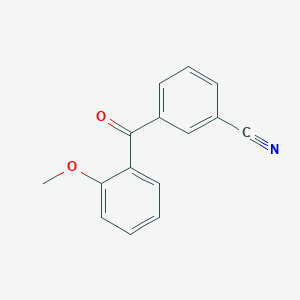

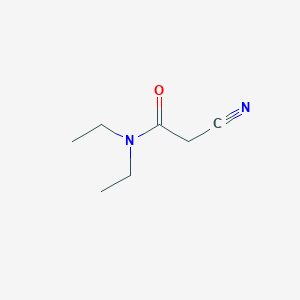

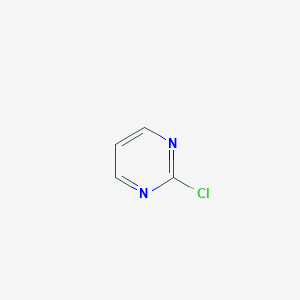

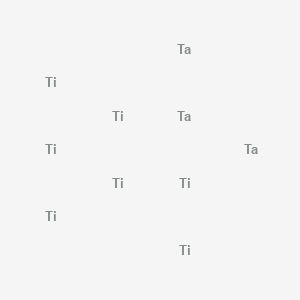

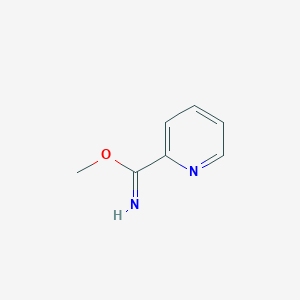

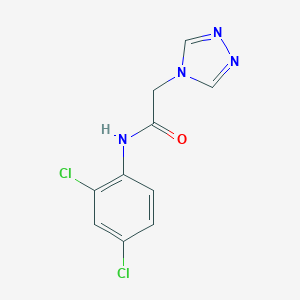

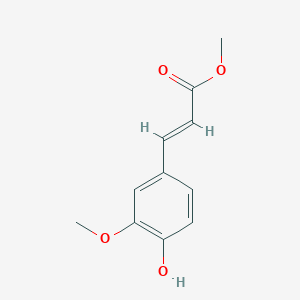

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

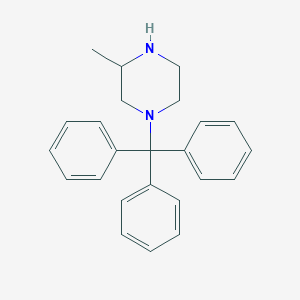

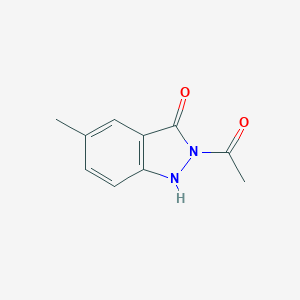

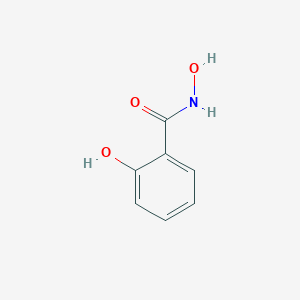

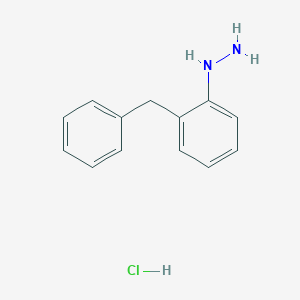

Feasible Synthetic Routes

Q & A

Q1: How effective is 3-Bromo Nevirapine at inhibiting HIV reverse transcriptase compared to Nevirapine?

A1: The research indicates that 3-Bromo Nevirapine demonstrates a promising ability to inhibit HIV reverse transcriptase, albeit with slightly lower potency than Nevirapine. The IC50 value for 3-Bromo Nevirapine was determined to be 3.0 uM, while Nevirapine exhibited an IC50 of 0.5 uM. [] This suggests that 3-Bromo Nevirapine requires a higher concentration to achieve a similar level of enzyme inhibition compared to Nevirapine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。